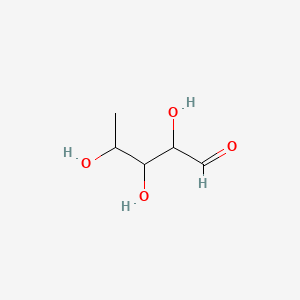

5-Deoxy-D-ribose

Description

Historical Context and Evolution of Research on Deoxy-Sugar Chemistry

The study of deoxy sugars, a class of carbohydrates where a hydroxyl group is replaced by a hydrogen atom, has been a significant area of research for decades. nih.govwikipedia.org These sugars are fundamental components of numerous bioactive natural products, and their presence can profoundly influence the biological activity of these molecules. mdpi.comresearchgate.net

Early research in the mid-20th century laid the groundwork for understanding the role of deoxy sugars. For instance, studies on carcinolytic compounds in 1955 utilized 5-deoxy-D-ribose (B565693) in the synthesis of isoalloxazine derivatives. caymanchem.com The development of synthetic methods for deoxyglycosides, the molecules formed by linking a deoxy sugar to another molecule, has been a continuous area of interest, with a focus on creating mild and selective reactions. researchgate.netnih.gov

The evolution of this research has been driven by the need to synthesize complex natural products and their analogues to study their biological functions and develop new therapeutic agents. researchgate.net Classical approaches to deoxyglycoside synthesis have been refined, and new methods have been developed to control the stereochemistry of the glycosidic bond, which is crucial for biological activity. mdpi.com

General Significance in the Study of Nucleosides, Nucleotides, and Related Biomolecules

This compound and its derivatives are of great significance in the study of nucleosides and nucleotides, the building blocks of DNA and RNA. google.comrsc.org While the naturally occurring sugar in DNA is 2-deoxy-D-ribose, the study of other deoxy sugars like this compound provides valuable insights into the structure-activity relationships of nucleoside analogues. wikipedia.org

The synthesis of modified nucleosides, often for therapeutic purposes, frequently involves the use of deoxy sugar intermediates. madridge.org For example, 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose, a derivative of this compound, is a key intermediate in the synthesis of the anticancer drug capecitabine (B1668275). nbinno.comgoogle.com

Furthermore, this compound serves as a model compound in carbohydrate chemistry to investigate the properties and reactivity of deoxy sugars. Its relatively simple structure makes it suitable for studying interactions with other biomolecules and its stability under various conditions.

In biochemical research, this compound is involved in metabolic pathways. It is a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions in the form of 5'-deoxyadenosine (B1664650), which is then cleaved to adenine (B156593) and this compound. Bacteria have been shown to possess salvage pathways to metabolize this compound. biorxiv.org

The study of this compound and its derivatives also extends to the synthesis of isotopically labeled compounds for use in tracer studies and medical imaging. For instance, deuterated this compound is used as an intermediate in the synthesis of labeled biopterin.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H10O4 | nih.gov |

| Molecular Weight | 134.13 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to light-yellow liquid; Yellow to Dark Orange Thick Oily Matter | cymitquimica.comsigmaaldrich.comchembk.com |

| Solubility | Soluble in water (sparingly), methanol (B129727) (sparingly), ethanol, DMSO, and DMF. | caymanchem.comchembk.com |

| Storage Temperature | 2-8°C or -20°C | sigmaaldrich.com |

| IUPAC Name | (2R,3R,4R)-2,3,4-trihydroxypentanal | nih.gov |

| CAS Number | 13039-75-3 | caymanchem.comsigmaaldrich.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Value | Source(s) |

| InChI | 1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 | nih.govcaymanchem.comsigmaaldrich.com |

| InChI Key | WDRISBUVHBMJEF-MROZADKFSA-N | caymanchem.comsigmaaldrich.com |

| SMILES | CC(C(C(C=O)O)O)O | |

| 13C NMR | The spectrum shows a mixture of alpha- and beta-furanoses. | chemicalbook.com |

| IR and Raman | Spectra in aqueous solution indicate the presence of both pyranose and furanose forms. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2,3,4-trihydroxypentanal |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3 |

InChI Key |

WDRISBUVHBMJEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Deoxy D Ribose and Its Analogs

Chemical Synthesis Routes and Strategies

Chemical synthesis provides robust and scalable methods for producing 5-deoxy-D-ribose (B565693). These approaches are broadly categorized into de novo synthesis and derivatization of existing sugar scaffolds.

De Novo Synthesis Approaches from Simpler Precursors

De novo synthesis, the construction of complex molecules from simple precursors, offers a versatile route to this compound and its analogs. One notable approach begins with pentane-1,3,5-triol, accomplishing the total synthesis of (-)-5-deoxyenterocin in a 16-step sequence. nih.gov This method utilizes (-)-menthone (B42992) as a chiral auxiliary to differentiate between the enantiotopic hydroxymethyl groups of the starting material. nih.gov Key steps in this synthesis include two aldol (B89426) reactions at either end of the C5 skeleton, a diastereoselective hydroxylation, and a biomimetic dual intramolecular aldol reaction to complete the structure. nih.gov

Another strategy employs dipropenylglycols as advantageous precursors for synthesizing 6-deoxyhexoses, a class of compounds related to 5-deoxypentoses. scispace.com The utility of such intermediates is also demonstrated in the synthesis of 2-O-benzyl protected this compound through a straightforward ozonolysis reaction. scispace.com The de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are fundamental biological molecules, also relies on simple precursors like amino acids, ribose 5-phosphate, CO2, and NH3. egyankosh.ac.inunimed.edu.ng

Derivatization and Chemical Transformation of D-Ribose

The deoxygenation of alcohols, a critical step in this transformation, can be achieved through various methods. thieme-connect.de Primary alcohols are often deoxygenated via their sulfonate derivatives using reagents like lithium triethylborohydride. thieme-connect.deorganic-chemistry.org The Barton-McCombie free-radical reaction is a common method for deoxygenating secondary alcohols. thieme-connect.de

Several patents outline specific procedures for this transformation. One method involves the acetonide protection of D-ribose, followed by reduction with potassium borohydride, hydrolysis, and finally acetylation to yield 1,2,3-triacetyl-5-deoxy-D-ribose. google.com Another patented method starts with inosine (B1671953), proceeding through bromination, bond cleavage with acetylation, and reduction to achieve the target compound. google.com A similar route starting from inosine involves acylation with p-toluenesulfonyl chloride, reduction with sodium borohydride, and subsequent acylation and deglycosylation steps. google.com

The synthesis of 2-C-substituted 5-deoxyglucals from D-ribose has also been reported, which can then be converted into 2-C-substituted 5-deoxyglycosides and -nucleosides. researchgate.net

Regioselective and Stereoselective Synthetic Methodologies

Controlling the regioselectivity and stereoselectivity is paramount in carbohydrate synthesis to obtain the desired isomer. In the synthesis of this compound derivatives, regioselective protection of hydroxyl groups is a key strategy. For instance, the selective protection of secondary hydroxyl groups allows for the transformation of the free primary alcohol into a leaving group, which can then be displaced. researchgate.net

An efficient and β-stereoselective synthesis of 4(5)-(β-d-ribofuranosyl)imidazole and its 2-deoxy analog has been developed starting from protected D-ribose and 2-deoxy-D-ribose, respectively. acs.org The key to achieving high β-stereoselectivity in the glycosylation step is a Mitsunobu cyclization, which is believed to proceed via an intramolecular hydrogen bond between the imidazole (B134444) NH and an oxygen functional group on the sugar moiety. acs.org A similar β-stereoselective synthesis of pyrazole (B372694) C-nucleosides has been achieved through the cyclization of 1,2-diazafulvene intermediates derived from protected D-ribose. thieme-connect.com The reaction of 2,3,5-tri-O-benzyl-D-ribose with the lithium salt of an imidazole derivative, followed by a Mitsunobu cyclization, also produces the desired β-anomer exclusively. nih.gov

Advancements in High-Purity Synthesis for Research Applications

The demand for high-purity this compound and its derivatives for research, particularly in pharmaceutical development, has driven improvements in synthesis and purification methods. A significant application of a this compound derivative, 1,2,3-triacetyl-5-deoxy-D-ribose, is as a key intermediate in the synthesis of the anticancer drug capecitabine (B1668275). researchgate.netnbinno.com

Methods to achieve high purity often involve optimizing the final crystallization and purification steps. One patented method describes a process for preparing high-purity this compound that addresses the difficulties of post-processing and separation, which are common challenges in carbohydrate chemistry. patsnap.com This method involves crystallization from a mixed solvent system of isopropanol (B130326) and methanol (B129727) to yield a product with a purity of 99.5% or higher. patsnap.com The use of solid-phase extraction (SPE) and resin purification methods has been developed to replace time-consuming HPLC purifications in the synthesis of radiolabeled this compound derivatives, facilitating their use in applications like positron emission tomography (PET). nih.gov

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

Chemo-enzymatic and biocatalytic methods are increasingly utilized for the synthesis of this compound and its analogs, offering high selectivity and milder reaction conditions compared to purely chemical routes.

Enzymatic Production of this compound Derivatives

Enzymes play a significant role in the synthesis of various deoxysugar derivatives. nih.gov A one-pot, three-step continuous enzymatic synthesis of 5-fluoro-5-deoxy-D-ribose (5-FOR) has been described. researchgate.net This process uses S-adenosyl-L-methionine synthase (MetK), a fluorinase, and methylthioadenosine nucleosidase (MtnN) in the presence of fluoride (B91410) ions. researchgate.net

An efficient two-step, one-pot biotransformation involving a fluorinase enzyme has been developed for the synthesis of 5-deoxy-5-[18F]fluororibose, a radiolabeled sugar for PET imaging. researchgate.netrsc.orgnih.gov This enzymatic route provides a practical method for producing this important diagnostic agent. nih.gov

Fluorinase-Mediated Synthesis of Halogenated Deoxyribose Analogues

The introduction of fluorine into sugar moieties can significantly alter their biological properties, making fluorinated deoxyribose analogues valuable targets in medicinal chemistry and diagnostics. A key breakthrough in this area has been the discovery and application of the fluorinase enzyme from the bacterium Streptomyces cattleya. nih.gov This enzyme is unique in its ability to catalyze the formation of a carbon-fluorine (C-F) bond by facilitating a nucleophilic substitution reaction between a fluoride ion and the C5' position of S-adenosyl-L-methionine (SAM). nih.govnumberanalytics.com

The primary product of the fluorinase-catalyzed reaction is 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). numberanalytics.comresearchgate.net This intermediate serves as a precursor for the synthesis of various fluorinated deoxyribose analogues. A particularly effective strategy involves coupling the fluorinase with a second enzyme in a one-pot reaction to generate the desired fluorinated sugar. rsc.org

A prominent example is the synthesis of 5-deoxy-5-fluororibose (5-FDR), a compound of interest for Positron Emission Tomography (PET) imaging when labeled with the fluorine-18 (B77423) isotope (¹⁸F). rsc.orgnih.govtib.eu This is achieved through an efficient two-step, one-pot biotransformation. rsc.orgnih.gov

Step 1 (Fluorination): The fluorinase enzyme from S. cattleya catalyzes the reaction between SAM and an [¹⁸F]fluoride ion to produce 5'-deoxy-5'-[¹⁸F]fluoroadenosine (5'-[¹⁸F]FDA). rsc.org This biocatalytic approach is advantageous as it proceeds efficiently under aqueous conditions, at neutral pH, and ambient temperature, overcoming the challenges associated with the desolvation of the fluoride ion in traditional chemical synthesis. nih.gov

Step 2 (Hydrolysis): A nucleoside hydrolase (NH) is introduced to cleave the N-glycosidic bond of the newly formed 5'-[¹⁸F]FDA. researchgate.net This releases the target molecule, 5-deoxy-5-[¹⁸F]fluororibose (5-[¹⁸F]FDR), and adenine (B156593). rsc.orgresearchgate.net Enzymes such as the nucleoside hydrolase from Trichomonas vaginalis (TvNH) have proven effective for this second step. rsc.org

This chemoenzymatic strategy has been extended to produce other fluorinated nucleosides. By coupling the fluorinase with various nucleoside phosphorylases, one-pot systems have been developed to generate a range of 5′-deoxy-5′-fluoronucleosides, such as [¹⁸F]-5′-deoxy-5′-fluorouridines. researchgate.net

The table below summarizes key enzymatic reactions in the synthesis of halogenated deoxyribose analogues.

| Final Product | Enzyme System | Key Substrates | Key Intermediates | Reference |

|---|---|---|---|---|

| 5-Deoxy-5-[¹⁸F]fluororibose (5-[¹⁸F]FDR) | Fluorinase, Nucleoside Hydrolase (e.g., TvNH) | S-adenosyl-L-methionine (SAM), [¹⁸F]Fluoride ion | 5'-Deoxy-5'-[¹⁸F]fluoroadenosine (5'-[¹⁸F]FDA) | nih.gov, rsc.org |

| 5-Fluoro-5-deoxy-D-ribose (5-FOR) | S-adenosyl-L-methionine synthase (MetK), Fluorinase, Methylthioadenosine nucleosidase (MtnN) | ATP, L-methionine, Fluoride ion | S-adenosyl-L-methionine (SAM), 5'-Fluoro-5'-deoxyadenosine (5'-FDA) | researchgate.net |

| [¹⁸F]-5'-Deoxy-5'-fluorouridines | Fluorinase, Nucleoside Phosphorylase | S-adenosyl-L-methionine (SAM), [¹⁸F]Fluoride ion, Uracil/Uridine | 5'-Deoxy-5'-[¹⁸F]fluoroadenosine (5'-[¹⁸F]FDA) | researchgate.net |

| [¹⁸F]-Fluoroacetate | Fluorinase, Kuhn–Roth oxidation (chemical step) | S-adenosyl-L-methionine (SAM), [¹⁸F]Fluoride ion | 5'-[¹⁸F]-Fluoro-5'-deoxyadenosine | rsc.org |

Development of Multi-Enzymatic Systems for Complex Deoxy-Sugar Synthesis

The biosynthesis of complex deoxysugars often involves intricate, multi-step pathways. Replicating these pathways in vitro through one-pot, multi-enzyme (OPME) cascade reactions has become a powerful strategy for producing structurally diverse deoxysugars and their activated nucleotide sugar precursors. rwth-aachen.deworktribe.com These systems offer significant advantages over traditional chemical methods, including high regio- and stereospecificity under mild reaction conditions. mdpi.comconicet.gov.ar

A common feature of these systems is the synthesis of a nucleotide-activated sugar, which serves as a versatile intermediate for further enzymatic modifications. nih.gov For example, thymidine (B127349) diphosphate (B83284) (TDP)-deoxysugars are central to many bacterial biosynthetic pathways. nih.gov The synthesis often begins with the conversion of glucose-1-phosphate to TDP-α-D-glucose. nih.gov This is followed by the action of TDP-glucose-4,6-dehydratase, which creates TDP-4-keto-6-deoxy-α-D-glucose, a key branch-point intermediate. nih.gov The 4-keto group provides a versatile handle for subsequent enzymatic reactions, such as deoxygenation, amination, or epimerization, leading to a wide array of complex deoxysugars. nih.gov Entire biosynthetic pathways have been reconstituted in vitro to produce highly modified sugars like TDP-α-D-desosamine and TDP-β-L-mycarose. nih.gov

A notable enzyme in these cascades is Sucrose (B13894) Synthase (SuSy), which uniquely catalyzes the reversible transfer of a glucose moiety from the inexpensive substrate sucrose to a nucleoside diphosphate (NDP). rwth-aachen.denih.gov This provides an efficient route to NDP-glucose, the starting point for many deoxysugar pathways. rwth-aachen.de This approach has been successfully used for the gram-scale synthesis of dTDP-6-deoxy-4-ketoglucose, demonstrating its scalability. rwth-aachen.de

The following table details examples of multi-enzyme systems used for the synthesis of complex deoxysugars and their precursors.

| Target Compound/Intermediate | Enzyme Cascade | Starting Materials | Reference |

|---|---|---|---|

| TDP-4-keto-6-deoxy-α-D-glucose | Nucleotidylyltransferase, TDP-glucose-4,6-dehydratase | α-D-glucose-1-phosphate, TTP | nih.gov |

| TDP-4-keto-2,6-dideoxy-α-D-glucose | TDP-glucose-4,6-dehydratase, 2-dehydratase | TDP-α-D-glucose | nih.gov |

| dTDP-L-Rhamnose | Sucrose Synthase (SuSy), and other pathway enzymes | Sucrose, Thymidine monophosphate (TMP) | rwth-aachen.de |

| N-acetyllactosamine (LacNAc) | β4GalT, Pyruvate kinase (PK), Phosphoglucomutase (PGM), UDP-Glc pyrophosphorylase, Pyrophosphatase, UDP-Glc 4'-epimerase (GalE) | Glucose-6-phosphate, N-acetylglucosamine (GlcNAc) | nih.gov |

| α-Gal trisaccharide | α1,4-galactosyltransferase with UDP-galactose regeneration system | Lactose, UDP-galactose (catalytic) | oup.com |

Metabolic Pathways and Biological Transformations Involving 5 Deoxy D Ribose

Research on its Involvement in Deoxynucleotide Biosynthesis

While 5-deoxy-D-ribose (B565693) is a deoxy sugar, its direct role in the canonical deoxynucleotide biosynthesis pathway is not established. The primary precursor for deoxynucleotides is ribose 5-phosphate, which is converted to deoxyribose 5-phosphate by ribonucleotide reductases. wikipedia.org This process involves the reduction of the 2'-hydroxyl group of the ribose moiety within a ribonucleotide (like ADP, GDP, CDP, or UDP), not the utilization of a pre-existing deoxy sugar like this compound.

However, research into the metabolism of related compounds provides some context. For instance, the catabolism of deoxynucleosides or deoxyriboses can lead to the induction of aldolases like 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), which funnels the pentose (B10789219) moiety into central metabolism as a carbon and energy source. hmdb.caumaryland.edu This highlights that cells have mechanisms to process deoxy sugars, even if they are not the primary building blocks for DNA.

Investigation of 5-Deoxyribose Salvage Pathways in Biological Systems

This compound (5dR) is a byproduct of radical S-adenosylmethionine (SAM) enzymes, which are found in all domains of life. nih.govnih.gov The accumulation of 5-deoxyadenosine (5dAdo), the precursor to 5dR, can be toxic, necessitating salvage or disposal pathways. nih.govkarger.com

Characterization of Bacterial 5-Deoxyribose Salvage Mechanisms

Bacteria have evolved specific pathways to salvage 5-deoxyribose. A common mechanism involves a series of enzymatic reactions: phosphorylation, isomerization, and aldol (B89426) cleavage. researchgate.net In Bacillus thuringiensis, a three-gene cluster encodes the enzymes for this pathway. researchgate.net

The process begins with the phosphorylation of 5-deoxyribose to 5-deoxyribose-1-phosphate (5dR-1P) by a specific kinase, DrdK. researchgate.netuniprot.org This is followed by isomerization of 5dR-1P to 5-deoxyribulose-1-phosphate (5dRu-1P) catalyzed by an isomerase, DrdI. researchgate.netebi.ac.uk Finally, a class II aldolase, DrdA, cleaves 5dRu-1P into dihydroxyacetone phosphate (B84403) (DHAP) and acetaldehyde (B116499), which can then enter central metabolism. nih.govresearchgate.net Deletion of the isomerase or aldolase genes in B. thuringiensis leads to increased susceptibility to 5-deoxyribose toxicity. researchgate.net

In some extraintestinal pathogenic E. coli (ExPEC) strains, a "dihydroxyacetone phosphate (DHAP) shunt" enables the utilization of 5'-deoxynucleosides and their corresponding 5-deoxy-pentose sugars as growth substrates. biorxiv.org This pathway converts these compounds into DHAP and acetaldehyde. biorxiv.orgresearchgate.net

Analysis of Promiscuous Enzyme Activities in Deoxy-Sugar Salvage

In organisms lacking dedicated gene clusters for 5-deoxyribose salvage, promiscuous enzymes from other metabolic pathways can perform the necessary transformations. nih.gov Enzyme promiscuity, the ability of an enzyme to catalyze reactions with different substrates, is particularly important for organisms with smaller genomes. biorxiv.org

For example, in the cyanobacterium Synechococcus elongatus, which lacks a specific gene cluster for 5dR salvage, enzymes from the methionine salvage pathway (MSP) exhibit promiscuous activity to process 5dAdo. nih.govbiorxiv.org The MTA phosphorylase (MtnP) can directly convert 5dAdo into 5dR-1P. nih.govbiorxiv.org This is a prime example of how existing metabolic machinery can be repurposed to handle byproducts like 5dAdo and its derivative, this compound. biorxiv.orgresearchgate.net Research has shown that many enzymes involved in deoxysugar biosynthesis are promiscuous regarding their NDP-sugar substrates, which has potential applications in glycoengineering. nih.gov

Interconnections with Central Carbon Metabolism

The salvage pathways for this compound ultimately connect to central carbon metabolism, allowing the cell to recycle the carbon from this byproduct.

Relationship to the Pentose Phosphate Pathway

Deoxyribose-5-phosphate is a metabolite in the pentose phosphate pathway (PPP). hmdb.caumaryland.edufoodb.ca It can be generated from D-glyceraldehyde-3-phosphate by the enzyme 2-deoxyribose-5-phosphate aldolase (DERA). hmdb.caumaryland.edu Conversely, deoxyribose-5-phosphate can be converted to D-glyceraldehyde-3-phosphate, which then feeds into the PPP. hmdb.caumaryland.edu While this relates to 2-deoxyribose, the salvage of 5-deoxyribose via the DHAP shunt produces dihydroxyacetone phosphate, a key intermediate in glycolysis, which is closely linked to the PPP. nih.govbiorxiv.org In some non-phosphorylative pentose catabolism pathways, pentoses are oxidized and eventually converted to intermediates like α-ketoglutarate or pyruvate, which are central metabolites. nih.gov

Linkages with the Methionine Salvage Pathway

The methionine salvage pathway (MSP) is crucial for recycling methionine from S-adenosylmethionine (SAM) byproducts, such as 5'-methylthioadenosine (MTA). nih.gov There is a significant overlap and parallel logic between the MSP and 5-deoxyribose salvage. nih.govnih.gov

In some bacteria, the same enzymes can process both MTA and 5dAdo. osti.gov For instance, the phosphorylase MtnP can act on both MTA and 5dAdo. nih.gov Similarly, the kinase from the MSP in E. coli (MtnK) shows a higher specificity for this compound over 5-methylthioribose (MTR). biorxiv.org In Rhodospirillum rubrum, a bifunctional pathway salvages both 5dAdo and MTA, converting them into adenine (B156593), DHAP, and either acetaldehyde or (2-methylthio)acetaldehyde. osti.gov The promiscuity of MSP enzymes allows them to metabolize not only their primary substrates but also related molecules like 5dAdo, thereby providing a detoxifying and recycling mechanism. karger.com

Enzymatic Degradation and Catabolism of Deoxy-Sugars

The breakdown of deoxy-sugars, including this compound, is a critical metabolic process in many organisms. It primarily serves to recycle carbon and energy from these molecules and to detoxify byproducts of other enzymatic reactions. The pathways and enzymes involved can vary between different organisms and are often induced by the presence of their specific deoxy-sugar substrates.

Bacterial Salvage Pathway for this compound

A significant pathway for the degradation of this compound exists in bacteria, which salvages this byproduct of radical S-adenosylmethionine (SAM) enzymes. This pathway involves a sequence of three enzymatic reactions: phosphorylation, isomerization, and aldol cleavage.

Research has identified specific gene clusters in bacteria that encode the enzymes responsible for this salvage pathway. For instance, in Bacillus thuringiensis, a three-gene cluster has been shown to sequentially convert this compound into metabolites that can enter central metabolism. karger.com The enzymes encoded by this cluster are a kinase (DrdK), an isomerase (DrdI), and an aldolase (DrdA). karger.com

The process begins with the phosphorylation of this compound at the 1-position by a kinase, utilizing ATP to produce this compound 1-phosphate. uniprot.org This is followed by an isomerization step, converting the ribose-1-phosphate (B8699412) into 5-deoxyribulose 1-phosphate. The final step is an aldol cleavage reaction, where an aldolase breaks down 5-deoxyribulose 1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde. DHAP can then enter glycolysis, a central metabolic pathway. biorxiv.org

This entire sequence is sometimes referred to as the "DHAP shunt". biorxiv.orgbiorxiv.org In some bacteria, like extraintestinal pathogenic E. coli (ExPEC), this pathway not only serves to detoxify 5-deoxy-nucleosides but also functions as a carbon assimilation pathway, allowing the organism to use this compound as a sole source of carbon for growth. biorxiv.org

Table 1: Key Enzymes in the Bacterial Salvage Pathway of this compound

| Enzyme | Gene Name | Function | Substrate | Product |

| 5-Deoxyribose Kinase | drdK | Phosphorylation | This compound | 5-deoxy-alpha-D-ribose 1-phosphate |

| Isomerase | drdI | Isomerization | 5-deoxy-alpha-D-ribose 1-phosphate | 5-deoxyribulose 1-phosphate |

| Aldolase | drdA | Aldol Cleavage | 5-deoxyribulose 1-phosphate | Dihydroxyacetone phosphate (DHAP) + Acetaldehyde |

Oxidative Catabolism of Deoxy-Sugars

In addition to the kinase-dependent pathway, some bacteria utilize oxidative pathways for the catabolism of deoxy-sugars like 2-deoxy-D-ribose. nih.govasm.org While distinct from the this compound pathway, it highlights the diverse strategies for deoxy-sugar degradation. In Pseudomonas simiae, for example, 2-deoxy-D-ribose is catabolized through an oxidative pathway that does not rely on initial phosphorylation. nih.govasm.org

This oxidative pathway involves the initial oxidation of the deoxyribose to a deoxyribonate. nih.govasm.org This is followed by further oxidation to a ketodeoxyribonate, which is then cleaved to yield acetyl-CoA and glyceryl-CoA. nih.govasm.org The expression of the enzymes in this pathway is induced by the presence of deoxyribose or deoxyribonate. nih.govasm.org

Table 2: Comparison of Deoxy-Sugar Catabolic Pathways

| Pathway Feature | Bacterial Salvage Pathway (e.g., B. thuringiensis) | Oxidative Pathway (e.g., P. simiae) |

| Initial Substrate | This compound | 2-Deoxy-D-ribose |

| Initial Enzymatic Step | Phosphorylation (Kinase) | Oxidation (Dehydrogenase) |

| Key Intermediates | This compound 1-phosphate, 5-deoxyribulose 1-phosphate | Deoxyribonate, Ketodeoxyribonate |

| Final Products | Dihydroxyacetone phosphate (DHAP), Acetaldehyde | Acetyl-CoA, Glyceryl-CoA |

| Primary Function | Detoxification and Carbon Salvage | Carbon and Energy Source |

Role of Deoxyribose-Phosphate Aldolase (DERA)

A key enzyme in the catabolism of some deoxy-sugars is 2-deoxy-D-ribose 5-phosphate aldolase (DERA). mdpi.comsydlabs.comuniprot.org DERA catalyzes the reversible aldol reaction between acetaldehyde and D-glyceraldehyde 3-phosphate to generate 2-deoxy-D-ribose 5-phosphate. uniprot.orghmdb.ca In the catabolic direction, it breaks down 2-deoxy-D-ribose 5-phosphate into these two smaller molecules. mdpi.com

This enzyme is crucial in the pentose phosphate pathway and in the degradation of purine (B94841) deoxyribonucleosides. hmdb.ca The induction of aldolases like DERA is often triggered by the presence of deoxynucleosides or deoxyriboses, enabling the organism to utilize the pentose component as a source of carbon and energy. hmdb.ca

Advanced Structural and Conformational Analysis of 5 Deoxy D Ribose

Configurational Preferences in Solution, Solid, and Gas Phases

Like many monosaccharides, 5-Deoxy-D-ribose (B565693) exists not as a single structure but as an equilibrium mixture of different isomers. This equilibrium involves both the open-chain aldehyde form and cyclic hemiacetal forms. The cyclization occurs through the intramolecular reaction of the aldehyde group with one of the hydroxyl groups, leading to the formation of five-membered rings (furanoses) or six-membered rings (pyranoses). Each cyclic form can exist as one of two anomers, designated as α and β, depending on the stereochemistry at the anomeric carbon (C1).

The distribution of these tautomers is highly dependent on the physical phase (solid, solution, or gas) and the solvent used. While specific data for this compound is sparse, extensive studies on the closely related D-ribose and 2-deoxy-D-ribose provide a strong basis for understanding its behavior.

In Solution: In aqueous solutions, D-ribose exists as a complex mixture of α-pyranose, β-pyranose, α-furanose, and β-furanose forms, with the β-pyranose form being predominant. rsc.org Studies on 2-deoxy-D-ribose also show a preference for the pyranose forms in solution, though a non-negligible percentage of the open-chain configuration may also be present, a feature that is absent in the solid phase. nih.gov It is expected that this compound also favors the six-membered pyranose rings in aqueous solution due to their greater thermodynamic stability compared to the five-membered furanose rings. quora.com

In the Solid Phase: X-ray diffraction studies on D-ribose have shown that the pyranose ring structure is adopted in the crystalline state. For 2-deoxy-D-ribose, the solid phase is also dominated by the pyranose forms, with the open-chain structure being absent. nih.gov By analogy, solid this compound is predicted to exist predominantly as a mixture of its α- and β-pyranose anomers.

In the Gas Phase: Computational studies on D-ribose and 2-deoxy-D-ribose have been performed to understand their intrinsic conformational preferences without solvent effects. researchgate.netrsc.org These gas-phase studies indicate that pyranose forms are the most stable and, therefore, the most populated configurations for both molecules. researchgate.netrsc.org This suggests that the inherent stability of the six-membered ring is a key factor driving the equilibrium, a principle that would also apply to this compound.

| Tautomer | Percentage (%) |

|---|---|

| β-D-pyranose | ~58.5% |

| α-D-pyranose | ~21.5% |

| β-D-furanose | ~13.5% |

| α-D-furanose | ~6.5% |

| Open-chain | ~0.1% |

Conformational Landscape and Ring Puckering Analysis (e.g., Pyranose, Furanose Forms)

The cyclic forms of this compound are not planar and adopt puckered conformations to relieve steric strain. The specific nature of this puckering is crucial for its structure and reactivity.

Pyranose Forms: The six-membered pyranose ring is flexible and can adopt several conformations, primarily the stable chair (C) forms and the less stable boat (B) and skew-boat (S) forms. nih.gov For most aldohexopyranoses, the two chair conformations, designated as 4C1 and 1C4 (the superscript and subscript denote the atoms above and below the ring plane, respectively), are the most energetically favorable. nih.gov The equilibrium between these chair forms and the preference for one over the other is determined by the orientation (axial vs. equatorial) of the ring substituents. The anomeric configuration significantly influences the conformational preference of the pyranose ring. nih.gov

Furanose Forms: The five-membered furanose ring is also highly flexible and its conformation is described by a pseudorotation cycle. nih.govresearchgate.net The most common conformations are the envelope (E), where one atom is out of the plane of the other four, and the twist (T), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. researchgate.netias.ac.in The specific puckering is described by the pseudorotation phase angle (P), which defines the type of pucker (e.g., C2'-endo, C3'-endo), and the puckering amplitude (νmax), which describes the degree of puckering. researchgate.net For instance, in deoxyribose units within DNA, the furanose ring typically fluctuates between C2'-endo and C3'-endo conformations. nih.gov

| Ring Type | Primary Conformations | Key Descriptors |

|---|---|---|

| Pyranose (6-membered) | Chair (4C1, 1C4), Boat, Skew-Boat | Cremer-Pople puckering parameters (Q, θ, φ) |

| Furanose (5-membered) | Envelope (E), Twist (T) | Pseudorotation phase angle (P), Puckering amplitude (νmax) |

Theoretical Computational Chemistry Approaches (e.g., DFT, MP2) for Structure Elucidation

Theoretical computational methods are indispensable for exploring the complex potential energy surface of flexible molecules like this compound. These approaches allow for the determination of the geometries and relative stabilities of various conformers and the simulation of spectroscopic properties to compare with experimental data.

Density Functional Theory (DFT): DFT methods, particularly with functionals like B3LYP and M06-2X, have been successfully used to perform full explorations of the conformational landscapes of D-ribose and 2-deoxy-D-ribose in the gas phase and in solution. researchgate.netrsc.orgresearchgate.net These studies can identify hundreds of stable structures and rank them by energy. researchgate.net Solvation effects are often modeled using a polarizable continuum model (PCM) to simulate the aqueous environment, sometimes including one or more explicit water molecules to account for specific hydrogen bonding. nih.gov

Møller–Plesset Perturbation Theory (MP2): MP2 is a higher-level ab initio method that provides more accurate energies by including electron correlation effects. It is often used to refine the energies of the most stable conformers initially identified by DFT calculations. nih.govresearchgate.net The combination of DFT for geometry optimization and vibrational frequency calculations, followed by single-point MP2 energy calculations, provides a robust and computationally efficient approach for studying carbohydrate structures. researchgate.net

These computational studies can predict the relative populations of different anomers and conformers, which can then be validated against experimental data from techniques like NMR spectroscopy.

| Method | Typical Application | Information Obtained |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, frequency calculations, conformational search | Optimized structures, relative energies, vibrational spectra (IR, Raman, VCD), NMR parameters |

| MP2 | High-accuracy single-point energy calculations | Refined relative energies of conformers |

| PCM (Polarizable Continuum Model) | Simulation of solvent effects | Conformer stabilities and populations in solution |

Experimental Spectroscopic Techniques for Comprehensive Structural Characterization (IR, Raman, VCD, NMR)

A suite of spectroscopic techniques is employed to experimentally probe the complex structural and conformational equilibria of this compound.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It is exceptionally sensitive to the absolute configuration and conformation of molecules in solution. nih.gov VCD spectra, when paired with DFT calculations, are a powerful tool for unambiguously determining the three-dimensional structure of carbohydrates. wikipedia.org This combined approach has been successfully applied to D-ribose and 2-deoxy-D-ribose to confirm the dominance of pyranose forms in solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation of carbohydrates in solution. cdnsciencepub.com

1H NMR: The chemical shifts and, particularly, the vicinal proton-proton coupling constants (3JHH) are highly dependent on the dihedral angles between protons. This relationship, often described by Karplus-type equations, allows for the determination of ring size (furanose vs. pyranose) and the preferred ring conformation (e.g., 4C1 vs. 1C4 chair). nih.govsciencepublishinggroup.com The signals from the anomeric proton (H1) are distinct for α and β anomers, and their integration allows for the quantification of the anomeric ratio. cdnsciencepub.com

13C NMR: The chemical shifts of the carbon atoms, especially the anomeric carbon, are also diagnostic of the ring size and anomeric configuration. nih.gov Two-dimensional NMR experiments, such as COSY (1H-1H correlation) and HSQC (1H-13C correlation), are used to assign all the proton and carbon signals in the complex spectra of sugar mixtures.

| Technique | Principle | Key Structural Information |

|---|---|---|

| IR & Raman | Molecular vibrations | Functional groups, hydrogen bonding, molecular fingerprint |

| VCD | Differential absorption of polarized IR light | Absolute configuration, solution conformation |

| NMR (1H, 13C) | Nuclear spin transitions in a magnetic field | Anomeric ratio (α/β), ring size (pyranose/furanose), ring conformation, connectivity |

Chemical Biology and Research Applications of 5 Deoxy D Ribose

Use as a Building Block in Synthetic Organic Chemistry Research

5-Deoxy-D-ribose (B565693), a derivative of the naturally occurring pentose (B10789219) sugar D-ribose, serves as a versatile starting material in synthetic organic chemistry. Its structure, which lacks the C5 hydroxyl group, provides a unique scaffold for the construction of complex molecules with potential biological activity. A common intermediate used in these synthetic routes is the acetylated form, 1,2,3-Tri-O-acetyl-5-deoxy-D-ribose, which offers enhanced stability and solubility in organic solvents, facilitating controlled chemical reactions. chemicalbook.comchemimpex.com

Synthesis of Modified Nucleoside Analogs for Biological Studies

A significant application of this compound in research is its use as a precursor for the synthesis of modified nucleoside analogs. chemimpex.com Nucleosides, the fundamental building blocks of DNA and RNA, consist of a nucleobase linked to a sugar moiety. rsc.org By replacing the natural ribose or deoxyribose with this compound or its derivatives, chemists can create analogs with altered chemical and biological properties.

These modifications are crucial in medicinal chemistry for developing therapeutic agents. The process often involves coupling the this compound sugar (or its protected form, like 1,2,3-Tri-O-acetyl-5-deoxy-D-ribose) with various purine (B94841) or pyrimidine (B1678525) nucleobases. chemicalbook.comacs.org The absence of the 5'-hydroxyl group in the resulting nucleoside analog can lead to different metabolic fates and modes of action compared to natural nucleosides. For instance, these analogs can act as chain terminators in DNA or RNA synthesis or inhibit enzymes involved in nucleotide metabolism, which are key targets in antiviral and anticancer research. chemimpex.com

Precursors for Investigational Bioactive Compounds Synthesis (e.g., Anticancer, Antiviral Agents Research)

The role of this compound as a foundational molecule extends to the synthesis of a wide range of investigational bioactive compounds. It is a recognized building block for creating molecules with potential carcinolytic (cancer-fighting) and antiviral properties. chemicalbook.comchemimpex.comcaymanchem.commedchemexpress.com

A prominent example of its application in anticancer drug development is its role as a key intermediate in the synthesis of Capecitabine (B1668275). chemicalbook.comnbinno.com Capecitabine is a chemotherapy drug used in the treatment of several cancers, including breast and colorectal cancer. nbinno.com In the synthesis of this drug, a derivative of this compound is used to construct the sugar moiety of 5'-Deoxy-5-fluorocytidine, which is the active component of Capecitabine. chemicalbook.com The unique structure provided by the this compound backbone is essential for the drug's mechanism of action.

The versatility of this compound allows for its incorporation into various molecular frameworks, making it a valuable tool for researchers exploring new therapeutic strategies against cancer and viral infections. chemimpex.com

Table 1: Investigational Bioactive Compounds Derived from this compound

| Precursor | Bioactive Compound Class | Example Application |

| This compound | Modified Nucleoside Analogs | Antiviral & Anticancer Research |

| 1,2,3-Triacetyl-5-deoxy-D-ribose | Chemotherapy Agents | Intermediate for Capecitabine |

| This compound | Carcinolytic Compounds | General Anticancer Research |

Role as a Model Compound in Fundamental Carbohydrate Chemistry Investigations

In the field of fundamental carbohydrate chemistry, this compound serves as an important model compound for studying the properties and reactivity of deoxy sugars. Deoxy sugars are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. The relatively simple and well-defined structure of this compound makes it an ideal system for investigating the chemical characteristics of this class of molecules.

Researchers utilize this compound to explore various aspects of carbohydrate chemistry, including:

Reactivity Studies: Investigating how the absence of the C5 hydroxyl group influences the reactivity of the remaining functional groups, such as the aldehyde and other hydroxyls.

Conformational Analysis: Studying the preferred three-dimensional shapes (conformations) it adopts in solution and how this affects its interactions.

Biomolecular Interactions: Examining its interactions with other biomolecules like proteins and enzymes to understand the structural requirements for binding and recognition.

Stability Analysis: Assessing its stability under different chemical conditions, which provides insights into the degradation pathways of deoxy sugars.

The knowledge gained from these fundamental studies on this compound can be extrapolated to more complex deoxy sugars, aiding in the design of new molecules and the understanding of biological processes involving these carbohydrates.

Applications in Radiochemistry Research

The unique structure of this compound also lends itself to applications in the specialized field of radiochemistry, particularly for creating tracers used in biological imaging and research.

Radiolabeling Strategies for Tracer Studies in Biological Systems

This compound can be chemically modified to incorporate a radioactive isotope, a process known as radiolabeling. The resulting radiolabeled sugar serves as a tracer, allowing researchers to track its movement and metabolism within biological systems non-invasively. The relatively straightforward structure of this compound simplifies the integration of radiolabels. These tracers are invaluable tools in medical imaging and metabolic research, helping to diagnose diseases, monitor metabolic pathways, and assess the effectiveness of treatments.

Synthesis of Fluorinated Deoxy-Sugars for Positron Emission Tomography (PET) Research

A key application in radiochemistry is the synthesis of fluorinated deoxy-sugars for Positron Emission Tomography (PET), a powerful medical imaging technique. Fluorine-18 (B77423) ([18F]) is a commonly used positron-emitting radionuclide due to its convenient half-life and imaging characteristics. researchgate.net

Researchers have developed an efficient, one-pot enzymatic method to synthesize 5-deoxy-5-[18F]fluororibose (5-[18F]FDR), a novel fluorinated sugar for PET applications. rsc.orgexlibrisgroup.comnih.gov This biotransformation involves two key enzymes:

Fluorinase: This enzyme catalyzes the attachment of the [18F]fluoride ion to a substrate.

A Nucleoside Hydrolase: This enzyme cleaves a glycosidic bond to release the final radiolabeled sugar. researchgate.netmdpi.com

This enzymatic approach is highly efficient and provides a direct route to 5-[18F]FDR, which can then be used as a PET tracer to investigate various biological processes in vivo. researchgate.netnih.gov For instance, peptide conjugates of 5-[18F]FDR have been developed as potential probes for imaging specific cell receptors, which could aid in the early diagnosis of diseases like pancreatic cancer. mdpi.com

Table 2: Radiochemistry Applications of this compound

| Application Area | Specific Use | Key Compound | Imaging Technique |

| Tracer Studies | Tracking metabolic pathways | Radiolabeled this compound | General Radiotracing |

| PET Research | Synthesis of imaging agents | 5-deoxy-5-[18F]fluororibose (5-[18F]FDR) | Positron Emission Tomography (PET) |

Research Tools for Probing Cellular Processes and Metabolic Regulation

This compound, a derivative of the pentose sugar D-ribose, serves as a valuable molecular tool for investigating a variety of cellular and metabolic processes. Its structural similarity to endogenous sugars allows it to interact with cellular machinery, while the absence of the 5'-hydroxyl group provides unique properties that researchers can exploit. Scientists utilize this compound and its analogs to study carbohydrate chemistry, metabolic pathways, and cellular growth, particularly in microorganisms.

One significant area of research is in understanding bacterial metabolic versatility. Certain pathogenic strains of Escherichia coli (E. coli), for instance, can utilize 5'-deoxy-nucleosides as a carbon source for growth. nih.gov In these bacteria, the enzyme Pfs nucleosidase cleaves 5'-deoxyadenosine (B1664650) (5dAdo) into adenine (B156593) and this compound (5dR). nih.gov The resulting 5dR is then metabolized through a pathway known as the dihydroxyacetone phosphate (B84403) (DHAP) shunt. nih.govbiorxiv.org This pathway converts 5-deoxy-pentoses into the central carbon metabolite dihydroxyacetone phosphate (DHAP), which can then enter glycolysis. nih.govbiorxiv.org

The ability to metabolize this compound distinguishes certain pathogenic E. coli strains from commensal strains, which typically excrete the 5-deoxy-pentose sugar. nih.gov Researchers have demonstrated that transferring the DHAP shunt gene cluster into a commensal E. coli K12 strain enables it to grow using this compound as its sole carbon source under aerobic conditions. nih.govbiorxiv.org This highlights the role of the DHAP shunt in carbon assimilation and provides a clear metabolic capability that can be studied and tracked. nih.gov

Furthermore, this compound can be modified to include radioactive isotopes for use in radiolabeling and tracer studies, allowing researchers to follow its uptake and metabolic fate within cells. As a relatively simple deoxy sugar, it also functions as a model compound for investigating the chemical properties and reactivity of this class of carbohydrates, including their interactions with other biomolecules.

Table 1: Applications of this compound in Cellular and Metabolic Research

| Research Application | Organism/System | Process Investigated | Key Findings | Reference(s) |

|---|---|---|---|---|

| Carbon Source Utilization | Escherichia coli (Pathogenic strains) | Metabolic pathways, Carbon assimilation | Pathogenic E. coli can use this compound for growth via the DHAP shunt. | nih.gov, biorxiv.org |

| Metabolic Pathway Analysis | Escherichia coli | Dihydroxyacetone Phosphate (DHAP) Shunt | The DHAP shunt enables the conversion of 5-deoxy-pentoses into the central metabolite DHAP. | nih.gov, biorxiv.org |

| Comparative Metabolism | Pathogenic vs. Commensal E. coli | Bacterial Physiology and Virulence | The ability to metabolize this compound is a distinguishing feature of certain pathogenic strains. | nih.gov |

| Model Compound Studies | General Carbohydrate Chemistry | Reactivity and Properties of Deoxy Sugars | Its simple structure is ideal for studying the chemical characteristics of deoxy sugars. | |

| Tracer Studies | Various Biological Systems | Metabolic Fate and Uptake | Can be radiolabeled to trace its path through cellular metabolic networks. |

Prodrug Design Strategies Utilizing this compound Moieties

The unique structure of this compound makes it an important building block in the design of prodrugs, particularly in the field of oncology. medchemexpress.com Prodrugs are inactive or less active molecules that are converted into an active therapeutic agent within the body. Attaching a drug to a this compound moiety can improve its pharmacological properties, such as bioavailability, stability, or targeted delivery.

A prominent example of this strategy is the synthesis of Capecitabine, an oral anti-cancer drug. chemicalbook.com Capecitabine is a prodrug of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). chemicalbook.comgoogle.com The synthesis of Capecitabine relies on a key intermediate derived from this compound, namely 1,2,3-Triacetyl-5-deoxy-D-ribose. chemicalbook.comgoogle.comresearchgate.net

The synthesis process involves several steps starting from D-ribose. The parent sugar is first converted into a protected form of this compound. chemicalbook.com This intermediate is then used in a coupling reaction with a modified 5-fluorocytosine (B48100) derivative. chemicalbook.com The this compound portion of the molecule is crucial for its mechanism of action. After administration, Capecitabine is absorbed and undergoes a series of enzymatic conversions in the liver and in tumor tissue, which ultimately releases the active 5-FU at the tumor site. This targeted release helps to increase the drug's efficacy while potentially reducing systemic side effects.

The use of this compound derivatives is not limited to Capecitabine. The principle of using this sugar moiety to create nucleoside analogs is a broader strategy in medicinal chemistry for developing antiviral and anticancer medications. Nucleosides lacking the 5'-hydroxy group often exhibit interesting biological activities and can have lower toxicity because they cannot be phosphorylated and incorporated into nucleic acids in the same way as their hydroxyl-containing counterparts. researchgate.net This makes 5-deoxy-sugar derivatives an area of extensive study for creating more selective and effective therapeutic agents. researchgate.net

Table 2: Example of this compound in Prodrug Synthesis - Capecitabine

| Prodrug | Active Drug | Role of this compound Moiety | Key Intermediate | Reference(s) |

|---|---|---|---|---|

| Capecitabine | 5-Fluorouracil (5-FU) | Forms the backbone of the prodrug, facilitating absorption and targeted release of 5-FU. | 1,2,3-Triacetyl-5-deoxy-D-ribose | chemicalbook.com, google.com, patsnap.com |

Prebiotic Chemistry and the Abiogenesis of 5 Deoxy D Ribose

Investigation of Abiotic Synthesis Pathways for Deoxy-Sugars

The abiotic synthesis of deoxy-sugars, including 5-Deoxy-D-ribose (B565693), is a significant area of research in prebiotic chemistry. While the formose reaction, the polymerization of formaldehyde (B43269), is a well-known pathway for sugar synthesis, it is generally not considered a primary route for the formation of deoxysugars. aanda.orgaanda.org However, some studies have identified 2-deoxyribose in the product mixture of hydrothermal formose reactions, suggesting that under specific conditions, such as elevated temperatures up to 200°C, the formation of deoxy-sugars might be possible. researchgate.net

Alternative pathways are therefore considered more plausible for the abiotic synthesis of deoxy-sugars. One such pathway involves the aldol (B89426) condensation of acetaldehyde (B116499) with D-glyceraldehyde. rsc.orgwhiterose.ac.uk This reaction is significant as both acetaldehyde and glyceraldehyde are considered plausible prebiotic building blocks. rsc.org Research has shown that this condensation can lead to the formation of 2-deoxy-D-pentoses, including 2-deoxy-D-ribose. rsc.org

Furthermore, the detection of deoxy sugar acids in carbonaceous meteorites suggests that extraterrestrial delivery could have been a source of these molecules on early Earth. nih.gov The synthesis of these meteoritic deoxy sugar acids may have occurred through aqueous reactions on the meteorite parent body or via low-temperature interstellar processes. nih.gov

Another promising avenue for abiotic deoxy-sugar synthesis is through photoredox chemistry. For instance, ribose can be formed from glycolaldehyde (B1209225) and subsequently reduced to 2-deoxyribose. rsc.org This highlights the potential role of ultraviolet (UV) light, a readily available energy source on the early Earth, in driving the synthesis of these crucial molecules.

Role in the Chemical Evolution of Nucleic Acid Precursors on Early Earth

The availability of 2-deoxy-D-ribose on the primitive Earth is a cornerstone of the "DNA-first" hypothesis for the origin of life, which posits that DNA-like molecules may have preceded RNA. nasa.gov Several properties of 2-deoxyribose lend support to this idea. It is slightly more soluble than ribose, which could have been advantageous in environments with fluctuating water levels. nasa.gov Additionally, it has been shown to form nucleosides more rapidly than ribose under certain prebiotic conditions and is more stable against decomposition in solution. nasa.gov

The presence of both ribose and deoxysugar acids in the Murchison meteorite suggests that both types of sugars could have been available on the early Earth, either from extraterrestrial sources or endogenous synthesis. nasa.gov This dual availability raises the question of which sugar was first incorporated into a genetic polymer. While the biosynthesis of 2-deoxyribose from ribose in modern biology suggests an "RNA-first" world, the reverse could have been true in a prebiotic context. nasa.gov

The formation of nucleosides, the building blocks of nucleic acids, is a critical step. While the direct condensation of sugars with nucleobases is inefficient, alternative pathways have been explored. For example, building the nucleobase onto the sugar moiety has shown some success. acs.org The successful synthesis of 2-deoxy-D-ribose from simple interstellar building blocks, promoted by prebiotically relevant molecules, strengthens the case for its potential role in the earliest genetic systems. rsc.org

Mechanistic Studies of Formose-Type Reactions and Alternative Prebiotic Synthesis Routes

The classical formose reaction, involving the self-condensation of formaldehyde in alkaline conditions, produces a complex mixture of carbohydrates. colab.ws However, it is generally inefficient in producing deoxysugars. aanda.orgaanda.org Mechanistic studies suggest that deoxysugar synthesis likely follows different pathways.

One alternative route is the aldol reaction between acetaldehyde and glyceraldehyde. whiterose.ac.uk This reaction is of particular interest as it can be promoted by prebiotically plausible catalysts. rsc.org The mechanism involves the formation of a carbon-carbon bond between the two aldehyde precursors, leading to the formation of a five-carbon sugar backbone.

Another proposed mechanism involves the photoreduction of cyanohydrins. Sutherland and coworkers demonstrated a plausible prebiotic synthesis of 2-deoxyribose involving the photoreduction of cyanohydrins with hydrogen sulfide (B99878) in the presence of copper(I) cyanide. researchgate.net This highlights the importance of photochemistry and the potential role of metal catalysts in prebiotic sugar synthesis.

UV photochemistry on interstellar ice analogs has also been shown to produce deoxysugars. aanda.org These experiments suggest a pathway that differs from the conventional formose reaction, involving the formation and subsequent decomposition of large, oxygen-rich molecules. aanda.org

The "glyoxylate scenario" offers another alternative to the formose reaction, starting from glyoxylate (B1226380) and its dimer, dihydroxyfumarate. acs.org While primarily focused on ribose synthesis, the exploration of such alternative pathways is crucial for understanding the full landscape of prebiotic sugar formation.

Catalysis of Deoxy-Sugar Formation by Prebiotically Relevant Molecules (e.g., Amino Esters, Amino Nitriles)

The formation of 2-deoxy-D-ribose can be significantly promoted by prebiotically relevant molecules such as amino esters and amino nitriles. rsc.orgresearchgate.net Research has demonstrated that sub-stoichiometric quantities of L-amino acid esters can catalyze the formation of 2-deoxy-D-ribose from acetaldehyde and D-glyceraldehyde under plausible prebiotic conditions. rsc.org This catalysis is selective, favoring the formation of 2-deoxy-D-ribose over other pentose (B10789219) isomers. rsc.org

Significantly, this marks the first instance of an aldol reaction being promoted by prebiotically-relevant proteinogenic amino nitriles. rsc.orgresearchgate.net For example, 20 mol% of an amino nitrile can promote the enantioselective synthesis of D-glyceraldehyde, which can then be converted to 2-deoxy-D-ribose. rsc.org This is a crucial finding, as amino nitriles are considered important prebiotic precursors to amino acids. whiterose.ac.uk

The catalytic activity of these molecules is noteworthy because it provides a potential link between the prebiotic synthesis of amino acids and sugars. chemistryworld.com The ability of simple amino acid derivatives to catalyze the formation of a key component of DNA suggests a potential co-evolution of these fundamental building blocks of life. nih.gov The reactions proceed in aqueous environments and under mild conditions, further strengthening their prebiotic plausibility. rsc.orgacs.org

The table below summarizes the yields of 2-deoxy-D-ribose formation promoted by different catalysts.

| Catalyst Type | Promoter | Yield of 2-Deoxy-D-ribose | Reference |

| Amino Ester | Proteinogenic Amino Esters (20 mol%) | ≥4% (combined yield with 2-deoxy-D-threopentose) | rsc.orgresearchgate.net |

| Amino Nitrile | Proteinogenic Amino Nitriles (20 mol%) | ≥5% (from D-glyceraldehyde) | rsc.orgresearchgate.net |

These findings demonstrate that simple, prebiotically plausible molecules could have played a crucial role in the selective synthesis of this compound on the early Earth, providing a viable pathway for the emergence of DNA-based life.

Advanced Analytical Methodologies for 5 Deoxy D Ribose Research

Chromatographic Separation and Detection Techniques (e.g., LC-MS, HPLC)

Chromatographic methods, particularly when coupled with mass spectrometry, are powerful tools for the analysis of 5-Deoxy-D-ribose (B565693) in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating this compound from other sugars and metabolites. biorxiv.org Various HPLC methods have been developed, often utilizing reversed-phase columns. For instance, metabolites, including this compound, can be resolved using a C18 reverse phase column with a linear gradient of acetonitrile (B52724) in water containing formic acid. biorxiv.org In some applications, hydrophilic interaction liquid chromatography (HILIC) is employed to separate monosaccharides. researchgate.net The detection of this compound and its derivatives can be achieved using detectors like evaporative light-scattering detection (ELSD). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide high sensitivity and specificity for the detection and quantification of this compound. biorxiv.orggoogle.com This technique is particularly valuable for analyzing impurities in pharmaceutical intermediates, such as detecting D-ribose and 5-deoxy-D-ribofuranose in 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose. google.com The use of a C18 column with an acetonitrile-water mobile phase allows for the effective separation of these compounds. google.com Full mass and MS/MS data can be acquired using electrospray ionization (ESI) in negative mode. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of this compound. After derivatization, for example, with N,O-bis(trimethylsilyl)acetamide, the compound can be analyzed on a capillary column.

Table 1: Exemplary Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase/Eluent | Detection | Application |

| HPLC-ELSD | β-cyclobond 2000 | Acetonitrile/Water Gradient | ELSD | Analysis of ribose and ribitol |

| LC-MS | Acclaim RSL C120C18 | Acetonitrile-water (35:65) | MS | Detection of D-ribose and 5-deoxy-D-ribofuranose in a capecitabine (B1668275) intermediate |

| LC-MS/MS | Agilent ZORBAX SB-Aq C18 | Linear gradient of 5% to 20% acetonitrile in water + 0.1% formic acid | ESI-MS/MS (negative mode) | Metabolomics analysis of E. coli extracts |

| GC-MS | Quartz capillary column (DB-5) | Helium | MS (EI at 70 eV) | Detection of this compound in reaction mixtures |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and for monitoring reactions involving this compound and its derivatives.

¹H and ¹³C NMR are routinely used to confirm the structure of synthesized this compound derivatives. researchgate.net For instance, the purity of 1,2,3-tri-O-acetyl-5-Deoxy-β-D-ribose can be characterized using NMR spectroscopy. glycodepot.com The anomeric position and the conformation of the ribose ring can be analyzed using vicinal coupling constants (³JHH) and carbon chemical shifts. researchgate.net

A significant application of NMR is in real-time reaction monitoring. A sensitive real-time ¹³C NMR assay was developed to observe the NAD⁺-dependent oxidation of 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone. nih.govnih.gov This technique allows for the direct visualization of product formation and the identification of transient intermediates. nih.gov Furthermore, comparative ¹⁹F{¹H} NMR studies have been employed to establish the identity of diastereoisomers of fluorinated derivatives of this compound.

In solid-phase studies, NMR spectroscopy, in conjunction with X-ray diffraction, has been used to determine the structure of D-ribose, revealing that it exists in a pyranose ring structure in the crystal. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound, offering insights into its structure and bonding.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound and its derivatives. glycodepot.com The IR spectra of D-ribose and 2-deoxy-D-ribose have been analyzed in aqueous solutions, showing the predominance of pyranose forms. acs.org The absence of the hydroxyl group at the C2 position in 2-deoxy-D-ribose leads to noticeable changes in its IR spectrum compared to D-ribose, particularly in the hydrogen-bonding region. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectra to interpret the complex vibrational modes. acs.orgacs.orgresearchgate.net

Raman Spectroscopy complements IR spectroscopy and is also sensitive to the molecular structure. The Raman spectra of D-ribose and 2-deoxy-D-ribose have been extensively studied. researchgate.netnih.gov The high wavenumber region of the Raman spectrum of 2-deoxy-D-ribose is characterized by intense bands from C-H stretching vibrations. researchgate.net Like IR, Raman spectroscopy can distinguish between different anomeric forms and ring structures. acs.org Surface-enhanced Raman spectroscopy (SERS) has been developed as a sensitive method for the chiral recognition of ribose. researchgate.netmdpi.com

Chiroptical Techniques (e.g., Vibrational Circular Dichroism, VCD) for Stereochemical Analysis

Chiroptical techniques are essential for determining the stereochemistry of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This technique is particularly powerful for studying the conformational landscape of sugars in solution. acs.org VCD studies on D-ribose and 2-deoxy-D-ribose have been conducted to analyze their structures in both aqueous and solid phases. acs.orgacs.orgresearchgate.netresearchgate.net The experimental VCD spectra, when compared with theoretical spectra calculated using DFT methods, provide detailed information about the dominant conformations, such as the preference for α- and β-pyranose forms. acs.orgacs.orgresearchgate.net VCD can also provide insights into the helical sense of nucleic acid backbones, which are composed of deoxyribose units. nih.gov

Enzyme-Linked Assays for Quantitative Analysis in Biochemical Systems

Enzyme-linked assays offer a highly specific and sensitive method for quantifying this compound in biological samples. These assays leverage the specificity of enzymes that act on this compound or its phosphorylated derivatives.

Research has identified a salvage pathway for 5-deoxyribose in bacteria involving phosphorylation, isomerization, and aldol (B89426) cleavage. A key enzyme in this pathway is 5-deoxyribose kinase (drdK) , which catalyzes the ATP-dependent phosphorylation of 5-deoxyribose to 5-deoxy-alpha-D-ribose 1-phosphate. uniprot.org The activity of this kinase can be harnessed to develop a quantitative assay. For instance, the reaction can be coupled to other enzymatic reactions that produce a detectable signal, such as the oxidation of NADH, which can be monitored spectrophotometrically.

Another enzyme, 5-chloro-5-deoxy-d-ribose 1-dehydrogenase (SalM) , shows activity with 5-chloro-5-deoxy-D-ribose and D-ribose. nih.govnih.gov While its primary substrate is the chlorinated analog, its activity with related sugars suggests the potential for developing enzymatic assays for a range of deoxyribose compounds.

Furthermore, enzymatic routes have been developed for the synthesis of radiolabeled sugars like 5-deoxy-5-[¹⁸F]fluoro-d-ribose for use in Positron Emission Tomography (PET) imaging, highlighting the utility of enzymes in both the analysis and application of this compound derivatives. rsc.org

Q & A

Q. How can computational modeling accelerate the design of this compound analogs with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.